4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Preparation Methods
The synthesis of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the use of pyrrole, chloramine, and formamidine acetate has been reported to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride . Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Chemical Reactions Analysis
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include sodium hydride, chloramine, and formamidine acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of kinase inhibitors.
Industrial Applications: It is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. In the case of antiviral activity, the compound acts by inhibiting viral RNA-dependent RNA polymerase, thereby preventing viral replication . In anticancer applications, it functions as a kinase inhibitor, disrupting signaling pathways that are essential for cancer cell proliferation .
Comparison with Similar Compounds
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its fused ring structure and the presence of both chlorine and fluorine atoms. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and fluorine substitutions.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine and fluorine.
Pyrazolo[4,3-e][1,2,4]triazine: Another fused heterocycle with similar biological activities.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, making this compound a distinct and valuable compound in scientific research.
Properties
IUPAC Name |
4-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(8)1-2-11(5)10-3-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUEGBQMALYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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